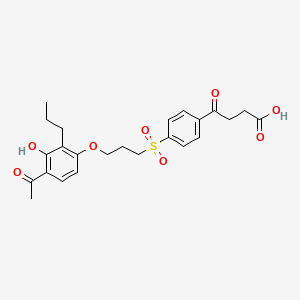

4-((3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propyl)sulfonyl)-gamma-oxobenzenebutanoic acid

Descripción general

Descripción

L-648051 es un compuesto químico conocido como antagonista del receptor de leucotrieno D4. Desempeña un papel importante en el tratamiento de las arritmias, que son latidos cardíacos irregulares. El leucotrieno D4 es una molécula involucrada en las respuestas inflamatorias, y al bloquear su receptor, L-648051 puede ayudar a controlar las afecciones relacionadas con la inflamación y las reacciones alérgicas .

Métodos De Preparación

La síntesis de L-648051 involucra varios pasos, incluida la formación de intermedios clave y sus reacciones subsiguientes. La ruta sintética exacta y las condiciones de reacción son propietarias y no se publican ampliamente. Generalmente involucra técnicas de síntesis orgánica como la esterificación, la sulfonación y las reacciones de ciclización. Los métodos de producción industrial probablemente involucrarían la optimización de estos pasos para garantizar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

L-648051 experimenta diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro. .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Mechanism of Action

This compound functions primarily as a leukotriene D4 receptor antagonist . By inhibiting this receptor, it plays a significant role in managing inflammatory responses and conditions related to allergic reactions and arrhythmias. The compound’s ability to block leukotriene D4 is critical for developing anti-inflammatory drugs and treatments for cardiovascular diseases .

Research Findings

Recent studies indicate that derivatives of this compound exhibit significant enzyme inhibition against carbonic anhydrase IX, which is implicated in tumor growth and metastasis. For instance, certain analogs showed IC50 values ranging from 10.93 to 25.06 nM against CA IX, demonstrating selectivity over CA II . This selectivity is crucial for minimizing side effects in therapeutic applications.

Antimicrobial Research

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus. In vitro studies revealed that specific derivatives exhibited up to 80.69% inhibition at concentrations of 50 µg/mL, indicating a promising antibacterial efficacy comparable to standard antibiotics . Additionally, the compound has shown potential anti-biofilm activity against Klebsiella pneumoniae, which is significant given the challenges posed by biofilm-associated infections.

Case Studies

- Antibacterial Efficacy : A study demonstrated that certain derivatives of the compound significantly inhibited bacterial growth and biofilm formation, suggesting their potential use in treating infections resistant to conventional antibiotics .

- Toxicity Evaluations : Research into the toxicity profiles of these compounds indicated that they possess lower toxicity compared to traditional antimicrobial agents, making them suitable candidates for further development .

Biochemical Studies

In Silico Evaluations

Computational studies have been employed to predict the pharmacokinetic properties and molecular interactions of this compound with biological targets. Molecular docking studies revealed favorable binding interactions with CA IX, supporting its potential as a therapeutic agent in cancer treatment .

Cellular Uptake Studies

Cellular uptake studies using high-performance liquid chromatography (HPLC) have been conducted on various active compounds derived from this structure. These studies are essential for understanding how effectively these compounds can penetrate cell membranes and exert their biological effects .

Summary of Applications

| Application Area | Key Findings |

|---|---|

| Pharmaceutical Development | Inhibits leukotriene D4 receptor; potential anti-inflammatory and cardiovascular applications |

| Antimicrobial Research | Significant inhibition against S. aureus and K. pneumonia; lower toxicity than standard antibiotics |

| Biochemical Studies | Favorable molecular interactions with CA IX; promising pharmacokinetic profiles |

Mecanismo De Acción

L-648051 ejerce sus efectos al bloquear el receptor de leucotrieno D4. Este receptor participa en la respuesta inflamatoria, y al inhibirlo, L-648051 puede reducir la inflamación y prevenir las arritmias. Los objetivos moleculares incluyen el receptor de leucotrieno D4 y las vías de señalización asociadas .

Comparación Con Compuestos Similares

L-648051 es único en su antagonismo específico del receptor de leucotrieno D4. Los compuestos similares incluyen:

Montelukast: Otro antagonista del receptor de leucotrieno utilizado para tratar el asma y la rinitis alérgica.

Zafirlukast: Un antagonista del receptor de leucotrieno utilizado para indicaciones similares a las del montelukast.

Pranlukast: Otro antagonista del receptor de leucotrieno con aplicaciones similares. L-648051 se distingue por su afinidad de unión específica y su posible uso en el tratamiento de arritmias .

Actividad Biológica

The compound 4-((3-(4-acetyl-3-hydroxy-2-propylphenoxy)propyl)sulfonyl)-gamma-oxobenzenebutanoic acid is a complex organic molecule with potential therapeutic applications. Its biological activity is a subject of interest due to its structural features, which suggest various mechanisms of action. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes a sulfonyl group, a gamma-oxobenzenebutanoic acid moiety, and an acetylated phenolic side chain. These functional groups are crucial for its biological interactions.

The biological activity of the compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The presence of the sulfonyl group is known to interact with various enzymes, potentially inhibiting their activity. This could lead to altered metabolic pathways relevant in disease states such as cancer and inflammation.

- Antioxidant Properties : The acetylated phenolic component may confer antioxidant properties, which can protect cells from oxidative stress and damage.

- Cell Proliferation Modulation : Preliminary studies suggest that this compound may influence cell proliferation rates, particularly in cancerous cells. This activity is often linked to the modulation of signaling pathways such as those involving histone deacetylases (HDACs).

Biological Activity Data

Research findings regarding the biological activity of this compound are summarized in the following table:

Case Studies

Several case studies have explored the effects of this compound on various biological systems:

- Case Study 1: Anticancer Properties

- Case Study 2: Antioxidative Effects

- Case Study 3: Enzyme Interaction

Propiedades

Número CAS |

91541-18-3 |

|---|---|

Fórmula molecular |

C24H28O8S |

Peso molecular |

476.5 g/mol |

Nombre IUPAC |

4-[4-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propylsulfonyl]phenyl]-4-oxobutanoic acid |

InChI |

InChI=1S/C24H28O8S/c1-3-5-20-22(12-10-19(16(2)25)24(20)29)32-14-4-15-33(30,31)18-8-6-17(7-9-18)21(26)11-13-23(27)28/h6-10,12,29H,3-5,11,13-15H2,1-2H3,(H,27,28) |

Clave InChI |

ZAKKEARLDPTRLX-UHFFFAOYSA-N |

SMILES |

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCS(=O)(=O)C2=CC=C(C=C2)C(=O)CCC(=O)O |

SMILES canónico |

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCS(=O)(=O)C2=CC=C(C=C2)C(=O)CCC(=O)O |

Apariencia |

Solid powder |

Key on ui other cas no. |

91541-18-3 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

4-(3-(4-acetyl-3-hydroxy-2-propylphenoxy)propylsulfonyl)-gamma-oxo-benzenebutanoic acid 4-APSOB L 648051 L-648051 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.